molecular formula C15H19N3O3 B050286 Imazethapyr CAS No. 81335-77-5

Imazethapyr

Cat. No. B050286
CAS RN: 81335-77-5
M. Wt: 289.33 g/mol
InChI Key: XVOKUMIPKHGGTN-UHFFFAOYSA-N
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Description

Imazethapyr (IM) is a chiral herbicide widely used in agriculture for controlling weeds by inhibiting the synthesis of branched-chain amino acids (BCAAs) through the inhibition of acetolactate synthase activity. It has been studied for its effects on plant physiology, including its toxic effects and enantioselective properties (Qian et al., 2015) (Qian et al., 2011).

Synthesis Analysis

The synthesis of imazethapyr is not directly addressed in the provided literature. However, its usage and impact are significant in the study of its physiological and molecular effects on plants, indicating that its synthesis is primarily for agricultural applications as a herbicide.

Molecular Structure Analysis

Imazethapyr's effectiveness is attributed to its molecular structure, which allows it to act as a chiral herbicide, showing different biological activities between its enantiomers. These structural features enable it to inhibit crucial enzymes in plants, leading to significant physiological changes (Qian et al., 2013).

Chemical Reactions and Properties

Imazethapyr operates by inhibiting acetolactate synthase (ALS), leading to the cessation of branched-chain amino acid production, vital for plant growth and development. This inhibition showcases the chemical's potent herbicidal properties and its impact on plant metabolism and growth processes (Gaston et al., 2002).

Physical Properties Analysis

The research did not provide specific details on the physical properties of imazethapyr, such as its melting point, boiling point, or solubility. However, these properties are crucial for its application and environmental behavior, affecting its distribution, persistence, and efficacy as a herbicide.

Chemical Properties Analysis

Imazethapyr's chemical properties, including its reactivity and stability, contribute to its herbicidal action and environmental fate. Its impact on soil enzyme activity and nutrient uptake, as well as its interaction with microbial communities, highlights its broad environmental implications beyond its primary use as a herbicide (Lal et al., 2017).

Scientific Research Applications

  • Human Health Risks : Imazethapyr exposure has been linked to increased risks of bladder and colon cancer among pesticide applicators, suggesting its potential role in the etiology of these cancers (Koutros et al., 2009).

  • Plant Biochemical Pathways : Research on Arabidopsis thaliana indicates that imazethapyr affects key biochemical pathways, including branched-chain amino acid (BCAA) synthesis and catabolism, sugar and starch metabolism, and impacts the microbial community structure in the rhizosphere (Qian et al., 2015).

  • Enantioselectivity in Plants : Studies show that R- and S-enantiomers of imazethapyr exhibit different levels of toxicity and effects on rice and Arabidopsis thaliana. These differences manifest in enzyme inhibition, amino acid synthesis, photosynthesis, and gene transcription (Qian et al., 2011; Zhao et al., 2020).

  • Impact on Microbial and Plant Symbiosis : Imazethapyr affects Rhizobium growth and its symbiosis with pea, indicating its influence on nodule initiation and development without directly affecting Rhizobium (González et al., 1996).

  • Effects on Soil Microbiology : Imazethapyr application alters the microbial community structures on plant leaves, which can increase the abundance of pathogenic bacteria. It also impacts soil enzyme activities and microbial biomass (Liu et al., 2019; Perucci & Scarponi, 1994).

  • Genotoxic and Cytotoxic Effects : Studies on Allium cepa root cells revealed that imazethapyr can induce cytotoxic activity and DNA damage, highlighting its potential genotoxic effects (Liman et al., 2015).

  • Sensitivity in Crops : Research demonstrates that oilseed rape is highly sensitive to imazethapyr soil residues, affecting both root and shoot growth (Mehdizadeh, 2019).

  • Photosynthesis and Chlorophyll Synthesis : Imazethapyr affects chlorophyll synthesis and photosynthesis in Arabidopsis thaliana in an enantioselective manner, with R-IM showing greater inhibition than S-IM (Qian et al., 2013).

  • Ecotoxicology : Studies on Leptodactylus latinasus adult frogs show that imazethapyr exposure can lead to histological, biochemical, and genotoxic effects, indicating potential ecological risks (Pérez-Iglesias et al., 2021).

  • Oxidative Stress and Herbicide Mode of Action : In pea plants, imazethapyr induces slight lipid peroxidation without significant changes in antioxidant enzymatic activities, suggesting oxidative stress is not primarily related to its mode of action (Zabalza et al., 2007).

Safety And Hazards

Imazethapyr may form combustible dust concentrations in air and is very toxic to aquatic life . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Future research could focus on the regulation of auxin and DIMBOA levels in plants, which could help regulate the plant growth-defense balance under herbicide stress . Another area of interest is the long-term effects of Imazethapyr residues on plant growth and rhizosphere microbial communities .

properties

IUPAC Name

5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOKUMIPKHGGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101917-66-2 (ammonium-salt)
Record name Imazethapyr [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID3024287
Record name Imazethapyr
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Molecular Weight

289.33 g/mol
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Physical Description

White to off-white solid; [Merck Index] Colorless solid; [HSDB]
Record name Imazethapyr
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Boiling Point

180 °C (decomposes)
Record name IMAZETHAPYR
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Solubility

In acetone 48.2, methanol 105, tolulene 5, dichloromethane 185, isopropanol 17, heptane 0.9 (all in g/L, 25 °C), In water, 1415 ppm at 25 °C
Record name IMAZETHAPYR
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Density

1.10 to 1.12 at 21 °C
Record name IMAZETHAPYR
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Mechanism of Action

Absorbed by plant roots and foliage, being translocated to meristematic regions where it inhibits the biosynthesis of valine, leucine and isoleucine preventing cell division., Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ...
Record name IMAZETHAPYR
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Product Name

Imazethapyr

Color/Form

White to off-white crystalline solid, Off-white to tan solid

CAS RN

81335-77-5
Record name Imazethapyr
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Record name Imazethapyr [ANSI:BSI:ISO]
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Record name Imazethapyr
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Record name IMAZETHAPYR
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Record name IMAZETHAPYR
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Melting Point

173 °C
Record name IMAZETHAPYR
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A mixture of 0.8 g of 2-{[(1-carbamoyl-1,2-dimethylpropyl)amino]methyl}-5-ethylnicotinic acid (2.7 mmol) and 0.56 g sodium acetate (6.8 mmol) in 10 mL acetic acid is warmed until homogeneous and cooled to room temperature. The solution is treated with 0.88 g bromine (5.45 mmol), and the reaction is stirred at 25° C. for 16 hours, then at 75° C. for three days. The reaction mixture is partitioned between CH2Cl2 and water, and the organic phase is dried and concentrated in vacuo. The residue is recrystallized from ethyl acetate-hexanes to afford 0.4 g of the title product having mp 172°-175° C.
Name
2-{[(1-carbamoyl-1,2-dimethylpropyl)amino]methyl}-5-ethylnicotinic acid
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 0.8 g of 2-{[(1-carbamoyl-1,2-dimethylpropyl)amino]methyl}-5-ethylnicotinic acid (2.7 mmol) and 0.56 g sodium acerate (6.8 mmol) in 10 mL acetic acid is warmed until homogeneous and cooled to room temperature. The solution is treated with 0.88 g bromine (5.45 mmol), and the reaction is stirred at 25° C. for 16 hours, then at 75° C. for three days. The reaction mixture is partitioned between CH2Cl2 and water, and the organic phase is dried and concentrated in vacuo. The residue is recrystallized from ethyl acetate-hexanes to afford 0.4 g of the title product having mp 172°-175° C.
Name
2-{[(1-carbamoyl-1,2-dimethylpropyl)amino]methyl}-5-ethylnicotinic acid
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imazethapyr
Reactant of Route 2
Imazethapyr
Reactant of Route 3
Imazethapyr
Reactant of Route 4
Imazethapyr
Reactant of Route 5
Imazethapyr
Reactant of Route 6
Imazethapyr

Citations

For This Compound
17,800
Citations
AJ Goetz, TL Lavy, EE Gbur - Weed Science, 1990 - cambridge.org
… imazethapyr. The amount of 14CO2 evolution from soil treated with either ring- or chain-labeled 14C-imazethapyr … the total 14C-imazethapyr applied to the soil. However, degradation of …
Number of citations: 180 www.cambridge.org
K Al-Khatib, JR Baumgartner, DE Peterson… - Weed Science, 1998 - cambridge.org
… repeatedly with imazethapyr has a high level of resistance to imazethapyr. The decrease in sensitivity of ALS to imazethapyr accounts for the decreased susceptibility to imazethapyr on …
Number of citations: 257 www.cambridge.org
JL Flint, WW Witt - Weed Science, 1997 - cambridge.org
Laboratory studies were conducted to investigate the processes of imazaquin and imazethapyr degradation in soil. Microbial degradation of 14C-imazaquin and 14C-imazethapyr was …
Number of citations: 103 www.cambridge.org
C Zhang, J Xu, X Liu, F Dong, Z Kong, Y Sheng… - Chemosphere, 2010 - Elsevier
… addition of imazethapyr, which recovered after 60 d. In addition, the dissipation of imazethapyr was slow in both soils. Our results demonstrated that the addition of imazethapyr shifted …
Number of citations: 67 www.sciencedirect.com
DS Meena, B Ram, C Jadon, JP Tetarwal - 2011 - indianjournals.com
… imazethapyr at 50 g/ha but remained at par with imazethapyr at 150 g/ha, imazethapyr at 100 g/ha, imazethapyr … Amongst herbicidal treatments, application of imazethapyr 10% at 100 g/…
Number of citations: 44 www.indianjournals.com
RN Stougaard, PJ Shea, AR Martin - Weed Science, 1990 - cambridge.org
… determine imazaquin and imazethapyr adsorption, mobility… Imazethapyr was less mobile, more highly adsorbed, and more phytotoxic than imazaquin. Greater adsorption of imazethapyr …
Number of citations: 293 www.cambridge.org
TA Bauer, KA Renner, D Penner - Weed technology, 1995 - cambridge.org
Imazethapyr and bentazon were applied with … by imazethapyr was antagonized when bentazon was tank-mixed. Tank-mixing 840 g/ha of bentazon with 13 or 27 g/ha of imazethapyr …
Number of citations: 104 www.cambridge.org
JR Cantwell, RA Liebl, FW Slife - Weed Science, 1989 - cambridge.org
… Figure 4 illustrates the good correlation between the amount of imazethapyr in soil … imazethapyr adsorption, thereby reducing imazethapyr bioavailability and dissipation. Imazethapyr …
Number of citations: 117 www.cambridge.org
TE Klingaman, CA King, LR Oliver - Weed Science, 1992 - cambridge.org
… Timing of postemergence applications of imazethapyr at rates ranging from 70 to 110 g ha- 1 was more important than imazethapyr rate for effective weed control (8). Imazethapyr …
Number of citations: 147 www.cambridge.org
R Hart, E Lignowski, F Taylor - The Imidazolinone Herbicides …, 2017 - taylorfrancis.com
Imazethapyr is a … Imazethapyr is a uniquely flexible herbicide which can be applied early preplant, at planting, or postemergence. Soybeans exhibit excellent tolerance to imazethapyr …
Number of citations: 60 www.taylorfrancis.com

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